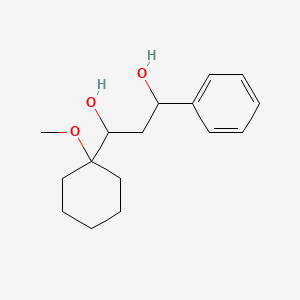
1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol is an organic compound that features a cyclohexyl ring substituted with a methoxy group and a phenylpropane-1,3-diol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanol with methanol in the presence of an acid catalyst to form 1-methoxycyclohexane. This intermediate can then undergo a Friedel-Crafts alkylation with benzene to introduce the phenyl group, followed by a reduction reaction to form the final diol product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process may include steps such as distillation and recrystallization to purify the final product. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of various substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, altering the conformation of proteins, and modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Methoxycyclohexyl)-3-phenyl-1,3-propanedione
- 1-(1-Methoxycyclohexyl)methanamine hydrochloride
Uniqueness
1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol is unique due to its specific structural features, such as the combination of a methoxycyclohexyl ring and a phenylpropane-1,3-diol moiety
Propriétés
Numéro CAS |
84022-32-2 |
|---|---|
Formule moléculaire |
C16H24O3 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
1-(1-methoxycyclohexyl)-3-phenylpropane-1,3-diol |
InChI |
InChI=1S/C16H24O3/c1-19-16(10-6-3-7-11-16)15(18)12-14(17)13-8-4-2-5-9-13/h2,4-5,8-9,14-15,17-18H,3,6-7,10-12H2,1H3 |
Clé InChI |
GUCXHQANOYKSQM-UHFFFAOYSA-N |
SMILES canonique |
COC1(CCCCC1)C(CC(C2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


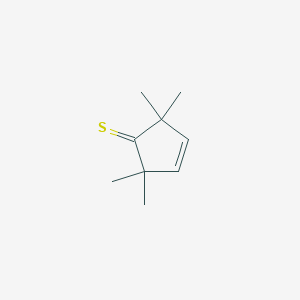
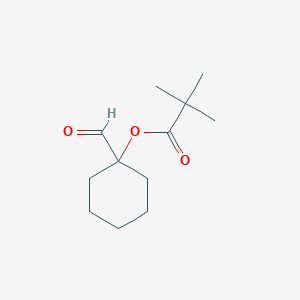
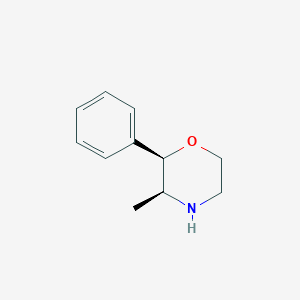
![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)
![Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14423712.png)
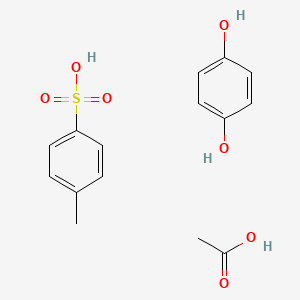

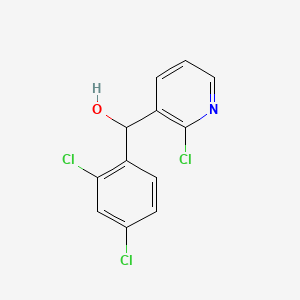
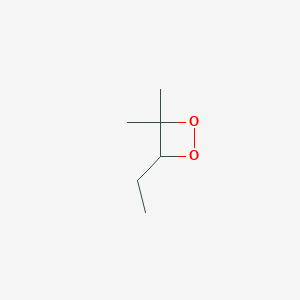
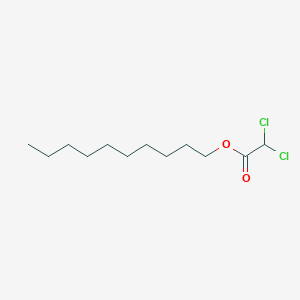
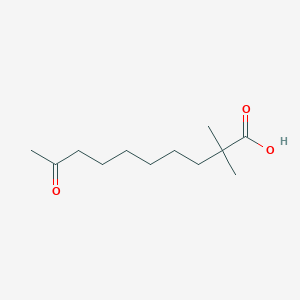
![N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14423745.png)
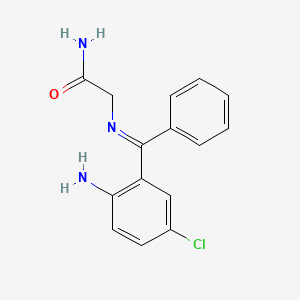
![2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene](/img/structure/B14423756.png)
